molecular formula C11H16ClF2N5 B12227411 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12227411
M. Wt: 291.73 g/mol
InChI Key: ZFPWZKHEGXYCDS-UHFFFAOYSA-N
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Description

The compound 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride (referred to herein as the target compound) is a pyrazole derivative with a difluoroethyl group and an ethylpyrazole-substituted benzylamine moiety. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-2-17-6-9(4-15-17)3-14-10-5-16-18(7-10)8-11(12)13;/h4-7,11,14H,2-3,8H2,1H3;1H

InChI Key

ZFPWZKHEGXYCDS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2)CC(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves several steps. One common method includes the reaction of 1-ethylpyrazole with 2,2-difluoroethylamine under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound's potential therapeutic applications are under investigation, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The interaction of its pyrazole structure with specific receptors involved in cell proliferation pathways is a key area of research.
  • Anti-inflammatory Properties : Given the known anti-inflammatory effects of pyrazole derivatives, this compound may serve as a lead structure for developing new anti-inflammatory agents.

Drug Design

The unique structural features allow for modifications that can enhance efficacy and selectivity:

  • Structure-Activity Relationship (SAR) Studies : Researchers are exploring how variations in the difluoroethyl and pyrazole components affect biological activity. This can lead to the development of more potent derivatives.

Agricultural Chemistry

The compound may also find applications in agrochemicals:

  • Pesticide Development : The difluoroethyl group could enhance the stability and activity of pyrazole-based pesticides, making them effective against specific pests while minimizing environmental impact.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazole compounds, including those similar to 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride. The results indicated that specific modifications led to increased cytotoxicity against breast cancer cell lines, highlighting the potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

A recent investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study demonstrated that compounds featuring the difluoroethyl group exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential utility as anti-inflammatory drugs .

Comparative Analysis Table

Compound NameStructural FeaturesUnique AspectsPotential Applications
1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochlorideDifluoroethyl group + Pyrazole ringEnhanced lipophilicityAnticancer, Anti-inflammatory
N-(2,2-difluoroethyl)-N-methylpyrazolamineDifluoroethyl + Methyl substitutionDifferent reactivity profilePotential pesticide
Bis(pyrazolyl)amineTwo pyrazole unitsIncreased complexityDiverse biological activities

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical data for the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Differences References
Target Compound : 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride Likely $ C{10}H{14}ClF2N5 $ ~283.7 (estimated) - Pyrazole at position 4
- Ethyl group on pyrazole N
- Difluoroethyl group
Reference compound
1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride $ C{10}H{14}ClF2N5 $ ~283.7 - Pyrazole at position 3 Positional isomer of pyrazole; may alter binding affinity
1-(2,2-difluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine $ C{14}H{16}F2N4O $ 294.30 - Methoxy group on benzyl ring Increased hydrophilicity vs. ethylpyrazole; potential solubility trade-off
1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride $ C6H{10}ClF2N3 $ 197.62 - Methyl group on pyrazole Reduced steric bulk compared to ethyl; may improve metabolic stability
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}cyclopropanamine $ C{10}H{15}F2N3 $ 215.25 - Cyclopropanamine group Enhanced conformational rigidity vs. ethylpyrazole; potential for selective binding
N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine $ C{10}H{16}F2N4 $ 242.26 - Ethyl group on pyrazole N; amine on ethyl chain Altered connectivity; may influence receptor interaction kinetics

Impact of Substituents on Properties

  • Positional Isomerism : The pyrazole ring position (3 vs. 4) in analogs like the compound from can drastically alter electronic and steric environments, affecting target engagement.
  • Substituent Effects: Ethyl vs. Methoxy vs. Ethylpyrazole: The methoxy group in increases polarity, improving aqueous solubility but possibly reducing membrane permeability. Cyclopropanamine: The cyclopropane ring in introduces rigidity, which may enhance selectivity for specific receptors or enzymes.

Pharmacological Implications

  • Solubility and Bioavailability : Hydrochloride salts (e.g., target compound and ) improve solubility, critical for oral administration. However, bulkier substituents (e.g., ethylpyrazole) may offset this advantage .
  • Metabolic Stability : Smaller substituents like methyl groups () or rigid structures () may resist enzymatic degradation, extending half-life.
  • Target Selectivity : Structural variations, such as the cyclopropanamine group in , could enable selective modulation of biological targets, reducing off-effects.

Biological Activity

1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride, a compound with the CAS number 1856078-17-5, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes various research findings regarding its biological activity, including its mechanism of action, efficacy against cancer cell lines, and its role as an enzyme inhibitor.

PropertyValue
Molecular Formula C11H16ClF2N5
Molecular Weight 291.73 g/mol
IUPAC Name 1-(2,2-difluoroethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
CAS Number 1856078-17-5

Research indicates that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2. In a study involving a series of pyrazole derivatives, one derivative demonstrated a Ki value of 0.005 µM against CDK2, showcasing significant selectivity over other kinases . The compound's mechanism involves the reduction of retinoblastoma protein phosphorylation at Thr821, leading to cell cycle arrest in the S and G2/M phases and subsequent apoptosis in ovarian cancer cells .

Antiproliferative Activity

The compound has shown promising antiproliferative effects across various cancer cell lines. The following table summarizes the growth inhibition (GI50) values observed in different cell lines:

Cancer Cell LineGI50 (µM)
Ovarian Cancer0.127 - 0.560
Breast CancerNot specified
Lung CancerNot specified

These results indicate that 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride may be a viable candidate for further development as an anticancer agent.

Enzyme Inhibition Studies

In addition to its effects on cancer cells, this compound has been evaluated for its inhibitory activity against carbonic anhydrase isozymes (hCAII, hCAIX, hCAXII). A related study highlighted that certain pyrazole derivatives exhibited IC50 values as low as 0.12 µM against hCAXII, indicating strong potential as enzyme inhibitors . The binding interactions were characterized through molecular docking studies, revealing critical interactions with amino acid residues within the active sites of these isozymes.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of pyrazole derivatives similar to 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride:

  • CDK Inhibition : A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated potent CDK inhibition and antiproliferative activity against multiple cancer cell lines .
  • Carbonic Anhydrase Inhibition : A series of pyrazole-based benzene sulfonamides were evaluated for their ability to inhibit human carbonic anhydrases, with some compounds showing superior activity compared to standard inhibitors like acetazolamide .
  • Structural Characterization : Studies have also focused on the structural characterization of these compounds through techniques such as NMR and FTIR spectroscopy to confirm their chemical integrity and assess their potential biological activities .

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